molecular formula C20H22N2O7 B14936840 N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}glycylglycine

N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}glycylglycine

Cat. No.: B14936840
M. Wt: 402.4 g/mol
InChI Key: MCVZDCFVPSXAAF-UHFFFAOYSA-N
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Description

N-{2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}glycylglycine is a synthetic organic compound featuring a fused tetrahydrocyclopenta[c]chromen core coupled to a glycylglycine dipeptide via a propanoyl linker. The tetrahydrocyclopenta[c]chromen moiety is structurally related to coumarin derivatives, which are widely studied for their pharmacological properties, including anticoagulant, antimicrobial, and anti-inflammatory activities .

This compound is primarily utilized in research settings, as indicated by its classification as a reference standard and intermediate in chemical synthesis . Its handling requires stringent safety protocols due to health and environmental risks, including the need for dry, ventilated storage and personal protective equipment to prevent exposure .

Properties

Molecular Formula

C20H22N2O7

Molecular Weight

402.4 g/mol

IUPAC Name

2-[[2-[2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]propanoylamino]acetyl]amino]acetic acid

InChI

InChI=1S/C20H22N2O7/c1-10-6-14(18-12-4-3-5-13(12)20(27)29-15(18)7-10)28-11(2)19(26)22-8-16(23)21-9-17(24)25/h6-7,11H,3-5,8-9H2,1-2H3,(H,21,23)(H,22,26)(H,24,25)

InChI Key

MCVZDCFVPSXAAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(C)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}glycylglycine typically involves multiple steps. One common approach is the reaction of 7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-ol with a suitable acylating agent to form the intermediate compound. This intermediate is then reacted with glycylglycine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of automated synthesis equipment to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}glycylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}glycylglycine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}glycylglycine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Coumarin-Thiazolidinone Hybrids ()

Compounds such as N-(2-aryl-4-oxo-thiazolidin-3-yl)-2-(4-(2-aryl-4-oxo-thiazolidin-3-ylcarbamoyl)-methyl)-2-oxo-2H-chromen-7-yloxy)-acetamides share a coumarin core but differ in substituents. These derivatives incorporate thiazolidinone rings (known for antimicrobial and antidiabetic activities) instead of a glycylglycine chain.

  • Key Differences: Bioactivity: Thiazolidinone derivatives are often explored for antimicrobial applications, while the glycylglycine linkage in the target compound may favor protease or transporter interactions . Solubility: The thiazolidinone hybrids are synthesized in DMF, suggesting moderate polarity, whereas the glycylglycine moiety in the target compound could enhance hydrophilicity . Synthesis: Thiazolidinone derivatives require mercaptoacetic acid and ZnCl₂ under reflux, whereas the target compound’s synthesis likely involves peptide coupling reactions .

Natural Coumarin Derivatives ()

Natural coumarins like 3-hydroxy-4-methoxycinnamic acid (isolated from Cinnamomum cassia) lack the fused cyclopentane ring and peptide components.

  • Key Differences :
    • Source and Safety : Natural derivatives are generally safer and used in food/cosmetic research, whereas the synthetic target compound requires rigorous hazard controls .
    • Functionality : The absence of a peptide chain in natural coumarins limits their utility in targeted drug delivery compared to the glycylglycine-linked compound .

Physicochemical and Pharmacological Comparison

Property Target Compound Coumarin-Thiazolidinone Hybrids 3-Hydroxy-4-Methoxycinnamic Acid
Core Structure Tetrahydrocyclopenta[c]chromen Coumarin Cinnamic acid
Substituents Glycylglycine-propanoyl Thiazolidinone-acetamide Hydroxy, methoxy
Solubility Moderate (DMF recrystallization) DMF-soluble High (polar carboxylic acid)
Bioactivity Research chemical (envisioned for enzyme inhibition) Antimicrobial Antioxidant, dietary supplement
Synthetic Complexity High (peptide coupling, cyclization) Moderate (thiazolidinone cyclocondensation) Low (plant extraction)
Safety Profile High risk (requires PPE, controlled storage) Moderate (hazardous reagents used) Low (natural origin)

Biological Activity

N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}glycylglycine is a synthetic compound derived from the chromene class of chemicals, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : 7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene
  • Functional Groups :
    • Propanoyl group
    • Glycylglycine moiety

The molecular formula is C25H27N3O6C_{25}H_{27}N_{3}O_{6}, indicating a complex arrangement conducive to various interactions within biological systems.

Research indicates that compounds similar to this compound exhibit several mechanisms of action:

  • Antioxidant Activity : The chromene structure is associated with antioxidant properties, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines, suggesting potential in treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies indicate that chromene derivatives can induce apoptosis in cancer cells by activating specific signaling pathways.

Case Studies and Findings

  • Anticancer Efficacy :
    • A study evaluated the cytotoxic effects of related chromene compounds on various cancer cell lines. Results demonstrated that these compounds could significantly reduce cell viability in a dose-dependent manner.
    • In vivo studies using murine models showed tumor regression when treated with chromene derivatives combined with conventional chemotherapy agents like doxorubicin.
  • Neuroprotective Effects :
    • Research has highlighted neuroprotective properties attributed to similar compounds, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Metabolic Stability :
    • Investigations into the pharmacokinetics of these compounds reveal favorable metabolic stability and permeability profiles, enhancing their suitability for therapeutic use.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntioxidantChromene derivativesReduced oxidative stress
Anti-inflammatoryN-{2-[...]}Inhibition of cytokines
AnticancerSimilar chromenesInduced apoptosis in cancer cells
NeuroprotectiveRelated chromene structuresProtection against neurodegeneration

Q & A

Q. What methods ensure reproducibility in multi-step syntheses across labs?

  • Methodological Answer: Document all steps in Electronic Lab Notebooks (ELNs) with detailed metadata (e.g., solvent lot numbers, humidity). Share raw NMR/FID files via repositories (Zenodo). Use CRF (Case Report Forms) for batch-to-batch comparisons .

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